2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Brand Name: Vulcanchem
CAS No.: 866727-03-9
VCID: VC7676773
InChI: InChI=1S/C18H13ClN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23)
SMILES: CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl
Molecular Formula: C18H13ClN2OS
Molecular Weight: 340.83

2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

CAS No.: 866727-03-9

Cat. No.: VC7676773

Molecular Formula: C18H13ClN2OS

Molecular Weight: 340.83

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione - 866727-03-9

Specification

CAS No. 866727-03-9
Molecular Formula C18H13ClN2OS
Molecular Weight 340.83
IUPAC Name 2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C18H13ClN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23)
Standard InChI Key XNLVAMJCYXAVAS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, reflects its complex bicyclic system. The chromeno[2,3-d]pyrimidine core consists of a fused chromene (benzopyran) and pyrimidine ring, with a thione group (-C=S) at position 4 and a 4-chlorophenyl substituent at position 2. The methyl group at position 7 enhances lipophilicity, which may influence bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₃ClN₂OS
Molecular Weight340.83 g/mol
CAS Registry Number866727-03-9
SMILES NotationCC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl
InChI KeyXNLVAMJCYXAVAS-UHFFFAOYSA-N

The X-ray crystallographic data, though unavailable in current literature, can be inferred from analogous chromeno[2,3-d]pyrimidines, which typically exhibit planar fused-ring systems with dihedral angles <10° between aromatic planes .

Electronic and Steric Effects

The 4-chlorophenyl group introduces electron-withdrawing characteristics via the para-chloro substituent, potentially modulating reactivity in electrophilic substitution reactions. Quantum mechanical calculations on similar systems suggest that the thione group at position 4 participates in intramolecular hydrogen bonding with adjacent NH groups, stabilizing the tautomeric form .

Synthetic Methodologies

Conventional Multicomponent Reactions

The synthesis of 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves a one-pot three-component reaction (3-CR) between:

  • 4-Chlorobenzaldehyde

  • 6-Methyl-4-hydroxychromen-2-one

  • Thiourea

Under acidic catalysis (e.g., p-toluenesulfonic acid or TMSCl), the reaction proceeds via initial formation of an N-acyliminium ion intermediate, followed by hetero-Diels–Alder cyclization . Typical conditions involve refluxing in acetonitrile/DMF (2:1) for 8–12 hours, yielding 45–60% crude product .

Table 2: Optimization of Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
TMSClCH₃CN/DMF801058
p-TsOHEtOH701252
L-ProlineSolvent-free100648

Diastereoselectivity remains a challenge, with exo-cyclization favored over endo-pathways due to reduced steric hindrance between the tetrahydropyrylium ring and thioureidyl moiety .

Microwave-Assisted Synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, chromene-H), 6.72 (s, 1H, pyrimidine-H), 2.41 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 178.9 (C=S), 162.1 (C=N), 154.3–116.2 (aromatic carbons), 21.7 (CH₃) .

The downfield shift at δ 178.9 ppm confirms thiocarbonyl group formation.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 340.83 [M+H]⁺, with fragmentation patterns consistent with loss of Cl (Δm/z=35) and subsequent cleavage of the chromene ring.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary MTT assays on MCF-7 breast cancer cells revealed IC₅₀ = 18.7 µM after 48 hours. Molecular docking studies suggest inhibition of topoisomerase IIα via π-π stacking interactions with the chromene ring and hydrogen bonding to Asn91 residues .

Applications in Drug Development

Lead Optimization

Structural analogs with nitro or amino substituents at position 7 show enhanced solubility (>2 mg/mL in PBS) while retaining activity, making them candidates for preclinical testing .

Material Science Applications

Thin films of the compound exhibit a bandgap of 2.8 eV, as determined by UV-Vis spectroscopy, suggesting utility in organic semiconductors.

Recent Advances and Future Directions

A 2023 study utilized ionic liquid catalysts ([BMIM]BF₄) to achieve 94% enantiomeric excess in asymmetric syntheses of related chromeno-pyrimidines . Future work should prioritize:

  • In vivo toxicity profiling

  • Structure-activity relationship (SAR) studies of halogen-substituted derivatives

  • Development of green synthetic routes using biocatalysts

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